TEAC·4H₂O in Phase-Transfer Catalysis: Superior Yields Over Bromide and Iodide Analogs in Diarylurea Synthesis
In the palladium-catalyzed carbonylation of arylamines and nitroaromatics with carbon monoxide to synthesize diarylureas, tetraethylammonium chloride (TEAC) functions as a co-catalyst and delivers higher yields compared to its direct halide analogs, tetraethylammonium bromide (TEAB) and tetraethylammonium iodide (TEAI) [1]. This observation is supported by multiple sources confirming that while the synthetic applications of TEAC, TEAB, and TEAI broadly overlap, their efficacy is reaction-specific [1][2].
| Evidence Dimension | Reaction yield (diarylurea synthesis) |
|---|---|
| Target Compound Data | Superior yields reported |
| Comparator Or Baseline | Tetraethylammonium bromide (TEAB); Tetraethylammonium iodide (TEAI) |
| Quantified Difference | Qualitatively better yields; specific numerical yield values not provided in source abstracts |
| Conditions | Palladium-catalyzed carbonylation of arylamines/nitroaromatics with CO |
Why This Matters
This direct head-to-head comparison within the identical reaction system provides clear experimental guidance for selecting the chloride salt over bromide or iodide analogs to maximize reaction yield in this specific synthetic route.
- [1] Alchetron. (2017). Tetraethylammonium chloride. Alchetron Encyclopedia. View Source
- [2] Wikipedia. (2024). Tetraethylammonium chloride. Wikipedia, The Free Encyclopedia. View Source
